molecular formula C11H15N3O5S B117751 [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester CAS No. 144098-17-9

[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester

Cat. No.: B117751
CAS No.: 144098-17-9
M. Wt: 301.32 g/mol
InChI Key: ZXPKRPDKCIKQOF-UHFFFAOYSA-N
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Description

[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester: is a chemical compound with the molecular formula C11H15N3O5S and a molecular weight of 301.32 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester typically involves the reaction of 3-(dimethylamino)carbonyl-2-pyridine with sulfonyl chloride, followed by the addition of ethyl carbamate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

Chemistry: In chemistry, [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester is used as an intermediate in the synthesis of more complex molecules. It is also employed in various organic reactions due to its reactivity .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate the mechanisms of enzyme catalysis and inhibition .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in designing inhibitors for specific enzymes .

Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for synthesizing various active ingredients .

Mechanism of Action

The mechanism of action of [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by forming a stable complex. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect .

Properties

IUPAC Name

ethyl N-[3-(dimethylcarbamoyl)pyridin-2-yl]sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5S/c1-4-19-11(16)13-20(17,18)9-8(6-5-7-12-9)10(15)14(2)3/h5-7H,4H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPKRPDKCIKQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=C(C=CC=N1)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573933
Record name Ethyl [3-(dimethylcarbamoyl)pyridine-2-sulfonyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144098-17-9
Record name Ethyl [3-(dimethylcarbamoyl)pyridine-2-sulfonyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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